Eschscholtzidine
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Overview
Description
Eschscholtzidine is a heteropentacyclic isoquinoline alkaloid having a tertiary amino bridging group. It is an isoquinoline alkaloid, a tertiary amine and an organic heteropentacyclic compound.
Scientific Research Applications
Alkaloid Composition and Structure
Eschscholtzidine in Cryptocarya chinensis : this compound-N-oxide, a variation of this compound, is identified as one of the alkaloids in Cryptocarya chinensis, demonstrating the diversity of alkaloids in natural sources (Wu & Lin, 2001).
Biosynthesis in Thalictrum minus : Research shows that this compound is a biosynthetic product in Thalictrum minus, derived from reticuline, highlighting its natural synthesis pathway (Sidjimov, 1997).
Synthesis and Configuration Analysis : The synthesis of this compound and its related alkaloids has been achieved, providing insights into their structural configuration and confirming the structure of this compound (Barker & Battersby, 1967).
Biological Activities and Applications
Phytoalexin Biosynthesis in Eschscholtzia californica : Eschscholtzia californica cells produce benzophenanthridine alkaloids, including this compound, in response to certain stimuli, indicating its role in plant defense mechanisms (Roos et al., 1998).
Alkaloid Formation and Distribution : Sodium orthovanadate induces alkaloid biosynthesis in Eschscholtzia californica, suggesting potential uses of this compound in exploring plant metabolic pathways (Villegas, Sommarin, & Brodelius, 2000).
Modulation of Cytochrome P450s and P-gp : Eschscholtzia californica and its alkaloids, including this compound, modulate cytochrome P450 enzymes, indicating potential pharmacokinetic interactions in herb-drug combinations (Manda et al., 2016).
Alkaloid Interaction with DNA Structures : Escholidine, closely related to this compound, interacts with DNA structures, hinting at potential therapeutic applications in anti-cancer strategies (Jarošová et al., 2021).
Enzymatic and Metabolic Studies
Dihydrobenzophenanthridine Oxidase in E. californica : An enzyme catalyzing the oxidation of dihydrobenzophenanthridines, including this compound, is identified in Eschscholtzia californica, contributing to understanding alkaloid biosynthesis (Schumacher & Zenk, 2004).
Metabolism and Detection in Urine : Studies on the metabolism of this compound and its detection in biological samples enhance understanding of its pharmacokinetics and potential therapeutic monitoring (Paul & Maurer, 2003).
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(1S,12S)-15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-15-5-12-7-19-20(25-10-24-19)9-14(12)16(21)4-11-6-17(22-2)18(23-3)8-13(11)15/h6-9,15-16H,4-5,10H2,1-3H3/t15-,16-/m0/s1 |
InChI Key |
YTZIQRTXKBDFKM-HOTGVXAUSA-N |
Isomeric SMILES |
CN1[C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4 |
SMILES |
CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Canonical SMILES |
CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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